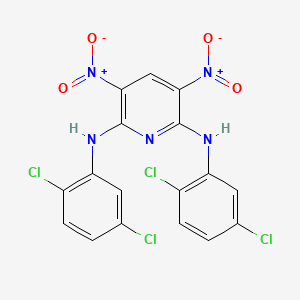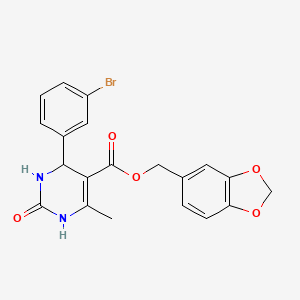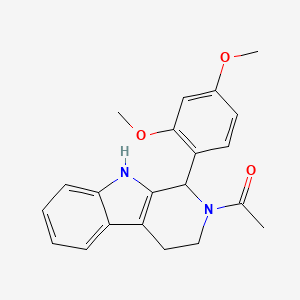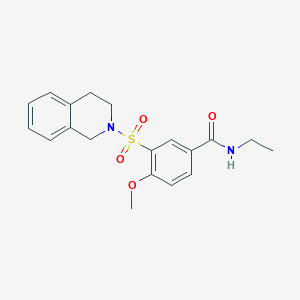![molecular formula C16H19N3O2S B4994804 1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994804.png)
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine, also known as MeOPP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MeOPP is a piperazine derivative that has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine acts as a partial agonist of the 5-HT1A receptor, which regulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to an increase in mood and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including an increase in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to have a positive effect on neuroplasticity, which is the ability of the brain to adapt and change in response to new experiences.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments, including its high affinity for the serotonin 5-HT1A receptor and its potential therapeutic applications in the treatment of neuropsychiatric disorders. However, this compound also has some limitations, including its potential side effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of neuropsychiatric disorders, and its potential use as a tool for studying the serotonin 5-HT1A receptor. Additionally, future research could focus on the development of new derivatives of this compound with improved pharmacological properties and reduced side effects.
Méthodes De Synthèse
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrobenzyl chloride with 1-(5-methyl-2-thienyl)methylpiperazine in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Applications De Recherche Scientifique
1-[(5-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
1-[(5-methylthiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-2-7-16(22-13)12-17-8-10-18(11-9-17)14-3-5-15(6-4-14)19(20)21/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSXOJHKMAZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)

![5-ethyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4994765.png)
![methyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4994768.png)




![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)
